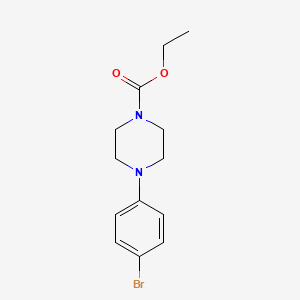

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O2/c1-2-18-13(17)16-9-7-15(8-10-16)12-5-3-11(14)4-6-12/h3-6H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSUYOZYMCAGVLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681467 | |

| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-66-7 | |

| Record name | Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a pivotal, yet often undocumented, intermediate in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of this compound, consolidating available information on its synthesis, physicochemical properties, and its significant role as a scaffold in medicinal chemistry. By examining its precursor, 1-(4-bromophenyl)piperazine, and closely related analogues, we present a robust framework for its utilization in research and development. This document serves as a critical resource for scientists engaged in the design and synthesis of novel therapeutics, particularly in the areas of oncology and neurology.

Introduction: The Strategic Importance of the Arylpiperazine Moiety

The piperazine ring is a ubiquitous structural motif in modern pharmaceuticals and agrochemicals. Its prevalence is largely due to its ability to modulate the pharmacokinetic properties of a drug substance, often improving solubility, bioavailability, and metabolic stability.[1] When incorporated as an N-arylpiperazine, this scaffold provides a versatile platform for introducing a wide range of functionalities, enabling the fine-tuning of a molecule's biological activity.[1] The arylpiperazine core is found in drugs targeting a multitude of disease states, including cancer, neurological disorders, and inflammatory conditions.[1]

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate represents a key building block within this chemical class. The presence of the bromine atom on the phenyl ring offers a reactive handle for further chemical modifications, such as cross-coupling reactions, while the ethyl carbamate group provides a stable, yet potentially cleavable, protecting group for the second nitrogen of the piperazine ring. This dual functionality makes it an invaluable intermediate for the synthesis of diverse compound libraries for drug screening.

Physicochemical Properties and Characterization

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | Calculated |

| Molecular Weight | 313.19 g/mol | Calculated |

| Appearance | Expected to be a white to off-white solid | Inferred from analogs |

| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane | Inferred from analogs |

| CAS Number | Not assigned or not publicly available | Inferred |

Precursor: 1-(4-Bromophenyl)piperazine

The properties of the immediate precursor, 1-(4-bromophenyl)piperazine, are well-documented and provide a baseline for understanding the title compound.

| Property | Value | Source |

| CAS Number | 66698-28-0 | |

| Molecular Formula | C₁₀H₁₃BrN₂ | |

| Molecular Weight | 241.13 g/mol | |

| Melting Point | 90-94 °C | |

| Appearance | White to light yellow crystalline powder |

Spectroscopic Characterization (Predicted)

Based on the structure and data from related compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the ethyl group (a triplet and a quartet), multiplets for the piperazine protons, and signals in the aromatic region corresponding to the 4-bromophenyl group.

-

¹³C NMR: The spectrum would display resonances for the carbonyl carbon of the carbamate, the carbons of the ethyl group, the piperazine ring carbons, and the carbons of the bromophenyl ring.

-

IR Spectroscopy: Key vibrational bands would be expected for the C=O stretch of the carbamate, C-N stretching, and aromatic C-H and C=C stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Mechanism

The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a straightforward N-acylation reaction. The most logical and efficient synthetic route involves the reaction of 1-(4-bromophenyl)piperazine with ethyl chloroformate.

Reaction Scheme

Caption: Synthetic scheme for Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Experimental Protocol

This protocol is based on established procedures for the N-acylation of piperazines.

Materials:

-

1-(4-Bromophenyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolution: Dissolve 1-(4-bromophenyl)piperazine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up:

-

Quench the reaction with water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

-

Mechanistic Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The added base, typically a tertiary amine like triethylamine, serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Caption: Mechanism of N-acylation of 1-(4-bromophenyl)piperazine.

Applications in Drug Discovery and Medicinal Chemistry

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a valuable intermediate for the synthesis of a wide range of biologically active compounds. The arylpiperazine scaffold is a key component in many approved drugs and clinical candidates.

Scaffold for Anticancer Agents

Arylpiperazines have shown significant potential as scaffolds for the development of novel anticancer agents due to their ability to interact with various molecular targets involved in cancer progression.[1] The 4-bromophenyl moiety can be readily modified using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships.

Precursor for Neurologically Active Compounds

The arylpiperazine motif is a well-established pharmacophore for targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) and dopamine receptors. Many antipsychotic and antidepressant drugs feature this core structure.[1] The ethyl carbamate can serve as a protecting group during multi-step syntheses and can be removed under specific conditions to allow for further derivatization of the second piperazine nitrogen.

Building Block for Anti-inflammatory Drugs

Piperazine derivatives have also been investigated for their anti-inflammatory properties. The versatility of the Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate scaffold allows for its incorporation into a variety of molecular frameworks aimed at modulating inflammatory pathways.

Safety and Handling

While specific toxicity data for Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is not available, it should be handled with the standard precautions for laboratory chemicals. Based on its precursor and related compounds, it may be harmful if swallowed, in contact with skin, or if inhaled.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a strategically important, though under-documented, chemical intermediate. Its synthesis is readily achievable through standard organic chemistry techniques. The true value of this compound lies in its versatility as a building block for creating diverse libraries of novel molecules with potential therapeutic applications in oncology, neurology, and beyond. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this scaffold in their drug discovery endeavors.

References

-

MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molecules, 28(2), 735. Available at: [Link]

Sources

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate structure elucidation

An In-depth Technical Guide to the Structure Elucidation of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

This guide provides a comprehensive, field-proven methodology for the definitive structure elucidation of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The core principle of this guide is the synergistic use of complementary analytical techniques, where each piece of data corroborates the others to build an unassailable structural assignment.

Introduction and Strategic Overview

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a key building block in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous therapeutic agents, valued for its ability to modulate pharmacokinetic properties.[1][2][3] The presence of a bromophenyl group offers a strategic site for further chemical modification, such as cross-coupling reactions, while the ethyl carbamate functionalizes one of the piperazine nitrogens.

Given its role as a critical intermediate, absolute certainty of its structure is paramount. An incorrect structural assignment can invalidate subsequent research, lead to the synthesis of incorrect target molecules, and waste significant resources. This guide, therefore, presents an integrated analytical approach to ensure the highest level of confidence in the compound's identity and purity.

Our strategy relies on a tripartite validation process involving Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating system.

The Analytical Workflow: A Logic-Driven Approach

The process of structure elucidation is not a linear checklist but a logical, iterative workflow. The data from each step informs the next, building a cohesive and validated structural picture.

Caption: Integrated workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS): The Molecular Blueprint

Expertise & Causality: We begin with HRMS, specifically using Electrospray Ionization (ESI), because it is a soft ionization technique ideal for a molecule of this nature, minimizing fragmentation and providing a clear molecular ion. The goal is not just to find the molecular weight but to obtain a highly accurate mass measurement, which allows for the unambiguous determination of the elemental formula—the first and most critical validation point.

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS

-

Sample Preparation: Dissolve ~0.1 mg of the purified solid in 1 mL of HPLC-grade methanol or acetonitrile. A trace amount of formic acid (0.1%) is added to facilitate protonation.

-

Instrument: A high-resolution mass spectrometer (e.g., Agilent 6230 TOF LC/MS or Thermo Fisher Orbitrap).

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Full scan mode, typically from m/z 100 to 500.

-

Data Acquisition: Infuse the sample solution directly at a flow rate of 5-10 µL/min. Acquire data for 1-2 minutes.

Data Interpretation and Validation

The primary objective is to locate the protonated molecular ion, [M+H]⁺. A key confirmatory feature for this specific molecule is the isotopic pattern of bromine. Natural bromine exists as two major isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), resulting in two peaks of nearly equal intensity separated by 2 m/z units. This provides an unmistakable signature.

| Parameter | Theoretical Value | Expected Observation | Purpose of Validation |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | - | Foundation of the structure. |

| Exact Mass [M] | 312.0473 | - | Basis for HRMS calculation. |

| [M+H]⁺ (for ⁷⁹Br) | 313.0551 | Observed m/z matching to <5 ppm error | Confirms elemental formula. |

| [M+2+H]⁺ (for ⁸¹Br) | 315.0531 | Observed m/z matching to <5 ppm error | Confirms presence of one bromine atom. |

| Isotopic Ratio | ~1:1 | Peak intensities for [M+H]⁺ and [M+2+H]⁺ are nearly identical. | Validates the presence of bromine. |

The observation of this characteristic bromine doublet at the correct high-resolution mass is the first pillar of our structural proof.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: While HRMS gives the formula, IR spectroscopy provides rapid confirmation of the key functional groups present. We use Attenuated Total Reflectance (ATR) FTIR because it requires minimal sample preparation and provides high-quality data from the solid material directly. This step validates the presence of the urethane carbonyl and confirms the aromatic and aliphatic components suggested by the molecular formula.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrument: A standard FTIR spectrometer equipped with a diamond ATR accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-500 cm⁻¹.

-

Processing: Perform an automatic background correction with the clean, empty ATR crystal.

Data Interpretation and Validation

The IR spectrum is analyzed for characteristic absorption bands that correspond to specific bond vibrations.[4]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Structural Implication |

| Aromatic C-H Stretch | 3100 - 3000 | Presence of the bromophenyl ring. |

| Aliphatic C-H Stretch | 3000 - 2850 | Presence of piperazine and ethyl groups. |

| Urethane C=O Stretch | ~1700 | Crucial: Confirms the ethyl carbamate group. |

| Aromatic C=C Stretch | 1600 - 1450 | Confirms the benzene ring backbone. |

| C-N Stretch | 1250 - 1180 | Corroborates the piperazine and carbamate structure. |

The strong, sharp peak around 1700 cm⁻¹ is particularly diagnostic. Its presence, along with the absence of N-H stretching bands (typically ~3300-3500 cm⁻¹), validates that both nitrogens of the piperazine ring are substituted.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms.[5][6] We employ a suite of NMR experiments to build the carbon-hydrogen framework from the ground up. ¹H NMR provides information on the number and environment of protons, ¹³C NMR maps the carbon skeleton, and 2D NMR experiments (COSY and HSQC) definitively link the pieces together. Deuterated chloroform (CDCl₃) is a common and appropriate solvent.

¹H NMR Spectroscopy: Proton Environment Analysis

This experiment reveals the chemical environment, number, and neighboring protons for every hydrogen atom in the molecule.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans.

Predicted ¹H NMR Data and Interpretation:

| Assignment | Structure Fragment | Expected Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Ha | -O-CH₂ -CH₃ | ~4.15 | Quartet (q) | 2H | Adjacent to electronegative oxygen and a CH₃ group. |

| Hb | -CH₂-CH₃ | ~1.25 | Triplet (t) | 3H | Adjacent to a CH₂ group. |

| Hc | -N(COOEt)-CH₂ - | ~3.60 | Triplet (t) | 4H | Adjacent to the electron-withdrawing carbamate nitrogen. |

| Hd | -N(Ar)-CH₂ - | ~3.15 | Triplet (t) | 4H | Adjacent to the nitrogen attached to the aromatic ring. |

| He | Aromatic CH (ortho to N) | ~6.85 | Doublet (d) | 2H | Shielded by the nitrogen atom. |

| Hf | Aromatic CH (ortho to Br) | ~7.40 | Doublet (d) | 2H | Deshielded by the bromine atom. |

Note: The piperazine protons (Hc, Hd) may appear as complex multiplets rather than clean triplets due to the ring conformation, but they will be distinct signals.[1] The para-substituted aromatic protons (He, Hf) form a characteristic AA'BB' system that appears as two distinct doublets.

¹³C NMR Spectroscopy: Carbon Skeleton Mapping

This experiment identifies all unique carbon atoms in the molecule.

Predicted ¹³C NMR Data and Interpretation:

| Assignment | Structure Fragment | Expected Shift (δ, ppm) | Rationale |

| C1 | C =O | ~155 | Carbonyl carbon, highly deshielded. |

| C2 | -O-C H₂- | ~61 | Carbon adjacent to oxygen. |

| C3 | -C H₃ | ~15 | Aliphatic methyl carbon. |

| C4 | -N(COOEt)-C H₂- | ~44 | Piperazine carbon adjacent to the carbamate. |

| C5 | -N(Ar)-C H₂- | ~50 | Piperazine carbon adjacent to the aromatic ring. |

| C6 | Aromatic C -N | ~150 | Aromatic carbon directly attached to nitrogen. |

| C7 | Aromatic C -H (ortho to N) | ~118 | Shielded aromatic carbon. |

| C8 | Aromatic C -H (ortho to Br) | ~132 | Deshielded aromatic carbon. |

| C9 | Aromatic C -Br | ~114 | Aromatic carbon attached to bromine. |

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect. A COSY spectrum confirms proton-proton couplings (e.g., proving the -CH₂-CH₃ connectivity), and an HSQC spectrum correlates each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra. This is the final and most rigorous step in the validation process.

Caption: Key 2D NMR correlations for structural confirmation.

Conclusion: The Self-Validating System

The structure of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is confirmed through the convergence of all analytical data:

-

HRMS establishes the correct elemental formula (C₁₃H₁₇BrN₂O₂) and confirms the presence of a single bromine atom via its isotopic pattern.

-

FTIR confirms the presence of the key urethane C=O functional group (~1700 cm⁻¹) and the aromatic and aliphatic C-H bonds, consistent with the proposed structure.

-

¹H and ¹³C NMR provide the exact count of hydrogen and carbon environments, and their chemical shifts and coupling patterns perfectly match the ethyl group, the two distinct piperazine methylenes, and the para-substituted bromophenyl ring.

-

2D NMR provides the final, unambiguous proof by showing the direct correlations between coupled protons (COSY) and between protons and their attached carbons (HSQC).

Each technique validates the findings of the others, creating a robust and trustworthy structural elucidation. This multi-faceted approach ensures the identity and integrity of this important chemical intermediate, providing a solid foundation for its use in research and drug development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136365, Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 40147975, Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. PubChem. Retrieved from [Link]

- Google Patents (n.d.). Method for the preparation of piperazine and its derivatives.

-

R Discovery (2019). 1-(4-Chlorophenyl) piperazine: FT-IR, Raman, NMR and Theoretical studies. R Discovery. Retrieved from [Link]

-

ResearchGate (n.d.). FTIR spectra (neat) of piperazine (PZ), acetic acid (HOAc), and PZ-HOAc. ResearchGate. Retrieved from [Link]

-

Royal Society of Chemistry (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Retrieved from [Link]

-

MDPI (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Retrieved from [Link]

-

ResearchGate (2017). Structural Elucidation and Hirshfeld Surface Analysis of A Novel Piperazine Derivative: (4-Benzhydrylpiperazin-1-Yl)(Morpholino)Methanone. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

-

United Nations Office on Drugs and Crime (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Retrieved from [Link]

-

ResearchGate (n.d.). 1H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Retrieved from [Link]

-

RACO (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Retrieved from [Link]

-

Revue Roumaine de Chimie (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]

Sources

- 1. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | MDPI [mdpi.com]

- 2. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revroum.lew.ro [revroum.lew.ro]

- 4. researchgate.net [researchgate.net]

- 5. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

Introduction

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is a pivotal chemical intermediate, extensively utilized by researchers and drug development professionals. Its structural motif, featuring a piperazine ring coupled with a bromophenyl group, offers a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules.[1] This guide provides an in-depth technical overview of its synthesis, properties, and applications, grounded in established scientific principles and methodologies. The piperazine moiety is a common feature in many approved drugs, valued for its ability to influence physicochemical properties and serve as a scaffold for arranging pharmacophoric groups.[1]

Core Chemical Properties

A foundational understanding of the physicochemical properties of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is essential for its effective application in research and synthesis.

| Property | Value |

| CAS Number | 353974-06-6 |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ |

| Molecular Weight | 313.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents such as Dichloromethane, Ethyl Acetate, and Methanol. |

This data is compiled from publicly available chemical supplier information.

Synthesis and Mechanistic Insights

The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is typically achieved through a nucleophilic substitution reaction. The underlying principle involves the reaction of a piperazine derivative with an electrophilic ethylating agent. A common and efficient method is the reaction of 1-(4-bromophenyl)piperazine with ethyl chloroformate.

Synthetic Workflow

Caption: Synthetic workflow for Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Detailed Experimental Protocol

This protocol describes a robust method for the laboratory-scale synthesis of the title compound.

Materials:

-

1-(4-bromophenyl)piperazine

-

Ethyl chloroformate

-

Potassium carbonate (K₂CO₃)[2]

-

1,4-Dioxane[2]

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 1-(4-bromophenyl)piperazine (1 equivalent) in 1,4-dioxane, add potassium carbonate (2-3 equivalents).[2]

-

Addition of Reagent: While stirring the mixture, add ethyl chloroformate (1.1-1.2 equivalents) dropwise at room temperature. The use of a slight excess of ethyl chloroformate ensures the complete conversion of the starting material.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. For some substrates, gentle reflux may be required to drive the reaction to completion.[2]

-

Workup: Upon completion, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is redissolved in dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Expertise in Action: The choice of a base is critical. An inorganic base like potassium carbonate is advantageous as it is easily removed by filtration.[2] An organic base like triethylamine would form a soluble hydrochloride salt, necessitating an aqueous wash for its removal. The solvent, 1,4-dioxane, is suitable for this reaction due to its ability to dissolve the reactants and its relatively high boiling point, which is beneficial if heating is required.[2]

Applications in Drug Discovery and Medicinal Chemistry

The title compound is a valuable building block in the synthesis of various pharmaceutical agents.[3][4] The presence of the bromine atom on the phenyl ring provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[5][6]

Role as a Key Intermediate

The piperazine scaffold is prevalent in a multitude of drug classes, including antipsychotics, antidepressants, and antihistamines.[7][1][8] Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate serves as a precursor to more complex molecules where the 4-bromophenyl moiety is either retained as a key pharmacophoric element or is transformed into other functional groups.

Sources

- 1. mdpi.com [mdpi.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. jeolusa.com [jeolusa.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Profile of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate for Drug Discovery Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate, a key intermediate and structural motif in modern medicinal chemistry. The document details the compound's fundamental physicochemical properties, including its precise molecular weight, and offers an in-depth exploration of its synthesis and analytical characterization. By synthesizing field-proven insights with established scientific principles, this whitepaper serves as a vital resource for researchers, chemists, and drug development professionals. It includes detailed, replicable protocols for synthesis and quality control, supported by workflow diagrams and data summaries, to ensure scientific integrity and practical applicability in a research and development setting.

Fundamental Molecular Profile

A thorough understanding of a compound's basic properties is the cornerstone of its successful application in research. This section outlines the essential identifiers and physicochemical characteristics of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Chemical Structure and Nomenclature

The molecule consists of a piperazine ring N-substituted with a 4-bromophenyl group at one nitrogen and an ethyl carboxylate group at the other. This arrangement makes it a valuable scaffold for introducing a substituted aromatic ring into a larger molecule while providing a handle for further chemical modification.

-

IUPAC Name: ethyl 4-(4-bromophenyl)piperazine-1-carboxylate

-

Synonyms: 4-(4-Bromophenyl)-1-piperazinecarboxylic acid ethyl ester

Key Physicochemical Properties

The precise molecular weight and formula are critical for mass spectrometry, reaction stoichiometry, and regulatory documentation. The table below summarizes these core properties.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₇BrN₂O₂ | N/A |

| Molecular Weight | 313.19 g/mol | N/A |

| Monoisotopic Mass | 312.04731 Da | N/A |

| CAS Number | 352437-09-3 | [1] |

| Appearance | White to off-white solid | N/A |

Synthesis and Purification

The synthesis of Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is typically achieved through a two-step process involving the N-arylation of a piperazine derivative followed by the introduction of the ethyl carboxylate group, or vice-versa. A common and robust approach starts with the arylation of piperazine.

Mechanistic Rationale for Synthesis

The key transformation is the formation of a carbon-nitrogen bond between the piperazine ring and the bromophenyl group. A well-established method for this is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. However, for simpler aryl halides, classical nucleophilic aromatic substitution or direct N-arylation under specific conditions can also be employed. An alternative involves reacting 1-bromo-4-iodobenzene with ethyl piperazine-1-carboxylate.

A more direct and often high-yielding laboratory synthesis involves the reaction of 1-(4-bromophenyl)piperazine with ethyl chloroformate. This reaction is a standard acylation of a secondary amine. The piperazine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate, with a subsequent loss of a chloride ion. A base is required to neutralize the HCl generated during the reaction, driving it to completion.

Detailed Experimental Protocol for Synthesis

This protocol describes the synthesis from 1-(4-bromophenyl)piperazine and ethyl chloroformate.

Materials:

-

1-(4-Bromophenyl)piperazine

-

Ethyl chloroformate

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(4-bromophenyl)piperazine (1.0 eq) in anhydrous DCM.

-

Base Addition: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath. The base is crucial for scavenging the HCl byproduct.

-

Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the stirred solution at 0 °C. Maintaining a low temperature controls the exothermic reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization and Quality Control

To ensure the identity, purity, and stability of the synthesized compound, a multi-pronged analytical approach is mandatory. This section details the rationale and protocols for the key analytical techniques.

Rationale for Orthogonal Analytical Techniques

No single analytical technique is sufficient to fully characterize a molecule. Therefore, orthogonal methods—techniques that measure different properties of the substance—are employed for robust quality control.

-

Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Determines the purity of the compound by separating it from any impurities.

Protocol 1: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure and assess for the presence of structurally related impurities.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Data Analysis:

-

¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet), two distinct sets of signals for the piperazine protons (typically triplets or multiplets), and signals for the aromatic protons on the bromophenyl ring (two doublets, characteristic of a 1,4-disubstituted pattern).

-

¹³C NMR: Expect signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the piperazine ring carbons, and the aromatic carbons.

-

Protocol 2: Mass Spectrometry (MS) for Molecular Weight Verification

Objective: To confirm the molecular weight of the compound.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

-

Data Analysis: Look for the protonated molecular ion [M+H]⁺. Given the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The expected m/z values would be approximately 313.05 and 315.05.

Protocol 3: HPLC for Purity Assessment

Objective: To determine the purity of the compound.

Procedure:

-

System Setup: Use a reverse-phase C18 column.

-

Mobile Phase: Prepare a mobile phase gradient, typically using acetonitrile and water (often with 0.1% trifluoroacetic acid or formic acid).

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in the mobile phase.

-

Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at wavelengths such as 254 nm.

-

Data Analysis: Calculate the purity by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks. A pure sample should exhibit a single major peak.

Summary of Expected Analytical Data

| Technique | Expected Result | Purpose |

| ¹H NMR | Characteristic peaks for aromatic, piperazine, and ethyl protons. | Structural Confirmation |

| ¹³C NMR | Signals for carbonyl, aromatic, piperazine, and ethyl carbons. | Structural Confirmation |

| Mass Spec (ESI+) | [M+H]⁺ at ~313.05 and 315.05 (isotopic pattern). | Molecular Weight Confirmation |

| HPLC-UV | Single major peak >95% purity. | Purity Assessment |

Analytical Workflow Diagram

Caption: A standard analytical workflow for compound validation.

Applications in Medicinal Chemistry and Drug Discovery

The piperazine moiety is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is frequently found in biologically active compounds.[2] Its presence can improve aqueous solubility and oral bioavailability, and it can serve as a versatile linker between different pharmacophoric elements.

Role as a Privileged Scaffold

The 1-arylpiperazine motif is a key component in numerous drugs targeting the central nervous system (CNS), including antidepressants and antipsychotics. The nitrogen atoms of the piperazine ring can be protonated at physiological pH, which often aids in binding to biological targets like G-protein coupled receptors (GPCRs) and ion channels. The ethyl carboxylate group on Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate can be easily hydrolyzed to the corresponding carboxylic acid or converted to various amides, providing a straightforward way to explore structure-activity relationships (SAR).

Known and Potential Biological Targets

Compounds containing the 4-bromophenylpiperazine scaffold have been investigated for a range of biological activities. The bromine atom can serve as a vector for further modification (e.g., through cross-coupling reactions) or can engage in halogen bonding with protein targets. This scaffold is a component of molecules designed to interact with:

Logical Relationship in Drug Development

Caption: Use of the title compound in lead generation.

Conclusion

Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate is more than just a chemical with a specific molecular weight; it is a versatile and valuable building block in the field of drug discovery. Its synthesis is straightforward, and its characterization can be robustly achieved through standard analytical techniques. The strategic incorporation of the 1-(4-bromophenyl)piperazine scaffold allows medicinal chemists to systematically explore chemical space and develop novel therapeutic agents with improved pharmacological profiles. This guide provides the foundational knowledge and practical protocols necessary for the effective use of this important compound in a research setting.

References

-

PubChem. (n.d.). Ethyl 4-(4-aminophenyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Saggioro, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 235. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis, characterization, and antimicrobial activity of novel piperazine substituted 1,4-benzoquinones. Retrieved from [Link]

Sources

biological activity of 1-(4-bromophenyl)piperazine derivatives

An In-depth Technical Guide to the Biological Activity of 1-(4-bromophenyl)piperazine Derivatives

Abstract

The 1-(4-bromophenyl)piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The piperazine moiety, a six-membered heterocycle containing two nitrogen atoms, is frequently incorporated into drug candidates to modulate physicochemical properties and provide a versatile scaffold for introducing diverse pharmacophoric groups.[1][2] This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of 1-(4-bromophenyl)piperazine derivatives. We delve into their anticancer, antipsychotic, antidepressant, and anxiolytic properties, elucidating the underlying mechanisms of action, presenting key structure-activity relationships, and providing detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The 1-(4-bromophenyl)piperazine Core: Synthesis and Significance

The piperazine ring is a cornerstone in the design of centrally active agents and other therapeutics due to its ability to improve pharmacokinetic profiles and its synthetic tractability.[2][3][4] The 1-(4-bromophenyl)piperazine structure, in particular, serves as a crucial starting point for a vast array of derivatives with significant pharmacological potential. The bromine atom on the phenyl ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, allowing for the systematic exploration of the chemical space.

General Synthetic Approach

The synthesis of the 1-(4-bromophenyl)piperazine core and its subsequent derivatization can be achieved through several established synthetic routes. A common and effective method involves the reaction of piperazine with an activated bromophenyl precursor.

Caption: General synthetic scheme for 1-(4-bromophenyl)piperazine derivatives.

Detailed Experimental Protocol: Synthesis of 1-(4-Bromophenyl)piperazine

This protocol describes a common method for synthesizing the core scaffold.

Protocol 1: Synthesis of 1-(4-Bromophenyl)piperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,4-dibromobenzene (1 equivalent), piperazine (2.5 equivalents), and a suitable solvent such as dimethylformamide (DMF).

-

Catalyst Addition: Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 equivalents), and a base, like sodium carbonate (Na₂CO₃) (2 equivalents).[5]

-

Reaction Conditions: Heat the reaction mixture to 70-80°C and stir for 12-24 hours.[5] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-(4-bromophenyl)piperazine.[6]

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Derivatives of 1-(4-bromophenyl)piperazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.[7][8] The versatility of the piperazine scaffold allows for the introduction of various functionalities that can interact with key biological targets involved in cancer progression.

Mechanism of Action

The anticancer effects of these derivatives are often multifaceted. Studies have shown that these compounds can induce apoptosis (programmed cell death) in cancer cells and inhibit topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cells.[7] The substitution pattern on the piperazine and phenyl rings plays a critical role in determining the potency and selectivity of these compounds. For instance, vindoline-piperazine conjugates have shown potent antiproliferative effects, with some derivatives being particularly effective against breast and lung cancer cell lines.[9][10]

In Vitro Cytotoxicity Data

The following table summarizes the growth inhibition (GI₅₀) values for representative 1-(4-bromophenyl)piperazine derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | GI₅₀ (µM) | Reference |

| V-23 | Vindoline Conjugate | MDA-MB-468 (Breast) | 1.00 | [9][10] |

| V-25 | Vindoline Conjugate | HOP-92 (Lung) | 1.35 | [9][10] |

| 5a | Benzoyl Derivative | HUH7 (Liver) | ~5-10 | [7] |

| 5a | Benzoyl Derivative | HCT-116 (Colon) | ~5-10 | [7] |

| 5a | Benzoyl Derivative | MCF7 (Breast) | ~10-20 | [7] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for determining drug-induced cytotoxicity in cancer cell lines based on the measurement of cellular protein content.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 1-(4-bromophenyl)piperazine derivatives and incubate for a specified period (e.g., 72 hours).[7]

-

Cell Fixation: Gently discard the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

-

Solubilization and Measurement: Dissolve the bound stain by adding 10 mM Tris base solution to each well. Read the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).[7]

Neuropharmacological Activities: Modulating CNS Pathways

The 1-(4-bromophenyl)piperazine scaffold is a prominent feature in many compounds targeting the central nervous system (CNS). Its derivatives have shown significant promise as antipsychotic, antidepressant, and anxiolytic agents, primarily through their interaction with dopaminergic and serotonergic receptor systems.[11][12]

Antipsychotic Potential: Dopamine and Serotonin Receptor Modulation

Atypical antipsychotics often exert their therapeutic effects by acting as antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[11][13] Derivatives of 1-(4-bromophenyl)piperazine have been designed to target these receptors, with the goal of treating the positive and negative symptoms of schizophrenia with fewer side effects than traditional antipsychotics.[11][14] The affinity for these receptors is highly dependent on the substituents attached to the piperazine ring.[14]

Caption: Dopaminergic and serotonergic pathways in antipsychotic drug action.

Protocol 3: Dopamine D₂ Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the D₂ receptor.

-

Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D₂ receptor (e.g., CHO or HEK293 cells).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a radioligand with high affinity for the D₂ receptor (e.g., [³H]Spiperone or [³H]N-methylspiperone), and varying concentrations of the 1-(4-bromophenyl)piperazine test compound.[15]

-

Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D₂ antagonist (e.g., haloperidol).[15] Calculate the specific binding at each concentration of the test compound. Plot the data and use non-linear regression to determine the IC₅₀ (inhibitory concentration 50%) and calculate the Kᵢ (inhibition constant).

Antidepressant and Anxiolytic Effects

Many arylpiperazine derivatives exhibit antidepressant and anxiolytic properties, often mediated through interactions with serotonin receptors, particularly the 5-HT₁ₐ subtype.[16][17][18] These compounds are evaluated in vivo using behavioral models that assess anxiety- and depression-like states in rodents.

Caption: Experimental workflow for in vivo assessment of anxiolytic activity.

Protocol 4: Elevated Plus Maze (EPM) Test for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[19][20][21] Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.[19][22]

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two closed arms, elevated from the floor.[20]

-

Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test begins.[22][23]

-

Administration: Administer the test compound (e.g., 7.5-60 mg/kg, intraperitoneally) or vehicle to the mice 30-60 minutes prior to testing.[17]

-

Testing Procedure: Place the mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze freely for a 5-10 minute session.[22]

-

Data Collection: Use a video tracking system to record the animal's movement. Key parameters to measure include the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the total distance traveled (as a measure of general locomotor activity).[19][22]

-

Analysis: An increase in the percentage of time spent in the open arms and/or the percentage of open arm entries relative to the vehicle-treated control group is indicative of an anxiolytic effect.[19] The maze should be cleaned between each trial to remove olfactory cues.[22]

Conclusion and Future Directions

The 1-(4-bromophenyl)piperazine scaffold is a remarkably versatile and productive platform for the discovery of novel therapeutic agents. Derivatives have demonstrated a broad spectrum of compelling biological activities, including potent anticancer, antipsychotic, and anxiolytic effects. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Target Selectivity: Designing derivatives with higher selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target side effects.

-

Mechanism Elucidation: Deeper investigation into the molecular signaling pathways modulated by these compounds to better understand their therapeutic and potential adverse effects.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration for CNS-targeted agents.

-

Novel Applications: Exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases, inflammation, and infectious diseases, given the broad bioactivity of the piperazine moiety.[2][3]

By leveraging the chemical tractability and proven pharmacological relevance of the 1-(4-bromophenyl)piperazine core, the scientific community is well-positioned to develop next-generation therapeutics with improved efficacy and safety profiles.

References

-

PubMed Central.

-

Labome.

-

Google Patents.

-

MDPI.

-

protocols.io.

-

PubMed.

-

Research Results in Pharmacology.

-

PubMed.

-

ResearchGate.

-

PubMed.

-

ResearchGate.

-

Probe Reports from the NIH Molecular Libraries Program.

-

Bio-protocol.

-

ChemicalBook.

-

BMG LABTECH.

-

PubMed Central.

-

PubMed.

-

MDPI.

-

ACG Publications.

-

d-nb.info.

-

PubMed.

-

ResearchGate.

-

Organic Chemistry Portal.

-

PubMed.

-

DiscoverX.

-

PubMed Central.

-

ResearchGate.

-

TÜBİTAK Academic Journals.

-

ResearchGate.

-

Journal of Chemical and Pharmaceutical Research.

-

UCSF IACUC.

-

PubMed Central.

-

MDPI.

-

PubMed.

-

Research Results in Pharmacology.

-

Frontiers.

-

TCI Chemicals.

-

ResearchGate.

-

MMPC.

-

ResearchGate.

-

Deranged Physiology.

-

PubMed.

-

Advances in Bioresearch.

-

ScienceDirect.

-

RxList.

-

SAS Publishers.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. mdpi.com [mdpi.com]

- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. derangedphysiology.com [derangedphysiology.com]

- 14. Atypical antipsychotic agents: patterns of activity in a series of 3-substituted 2-pyridinyl-1-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 16. New arylpiperazine derivatives with antidepressant-like activity containing isonicotinic and picolinic nuclei: evidence for serotonergic system involvement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Antidepressant-like activity of the phenylpiperazine pyrrolidin-2-one derivatives in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. maze.conductscience.com [maze.conductscience.com]

- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 23. mmpc.org [mmpc.org]

The Piperazine Moiety: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in the 1 and 4 positions, stands as one of the most versatile and frequently employed scaffolds in medicinal chemistry.[1][2] Its prevalence is not coincidental but is rooted in a unique combination of physicochemical properties, synthetic accessibility, and conformational flexibility that medicinal chemists leverage to overcome complex challenges in drug design. This guide provides an in-depth analysis of the multifaceted role of the piperazine moiety, exploring its fundamental structural attributes, its impact on pharmacokinetic and pharmacodynamic profiles, and its application across a spectrum of therapeutic areas. We will delve into key structure-activity relationships (SAR), detail established synthetic protocols, and present a case study to illustrate the rational design process involving this critical pharmacophore.

Core Physicochemical and Structural Attributes: The Foundation of Versatility

The utility of the piperazine ring stems from its inherent structural and chemical characteristics. The two opposing nitrogen atoms are central to its function, offering a unique blend of properties that can be finely tuned through substitution.[3][4]

-

Tunable Basicity and Solubility: The two secondary amine groups provide two sites for protonation. This characteristic is crucial for modulating a molecule's aqueous solubility, a critical factor for oral bioavailability.[1][3] By adjusting the electronic properties of substituents on one or both nitrogen atoms, chemists can precisely control the pKa values to optimize solubility and absorption in the gastrointestinal tract while maintaining the necessary lipophilicity for membrane permeability.

-

Conformational Flexibility: The piperazine ring primarily adopts a stable chair conformation, but can also exist in boat conformations.[1][5] This flexibility allows piperazine-containing molecules to adapt their shape to fit optimally within the binding pockets of diverse biological targets, such as enzyme active sites and receptor cavities.[5] This adaptability often translates to enhanced binding affinity and potency.

-

Hydrogen Bonding Capability: The nitrogen atoms of the piperazine ring can act as both hydrogen bond donors (in their protonated or N-H form) and acceptors. This dual capability enables the formation of strong, directional interactions with protein targets, which is fundamental to achieving high target affinity and specificity.[3][4]

-

Structural Rigidity and Vectorial Display: While conformationally flexible, the six-membered ring provides a relatively rigid scaffold that can be used to orient pharmacophoric groups in a specific three-dimensional arrangement. This is essential for presenting key binding elements to a biological target in the correct geometry for optimal interaction.

The interplay of these properties allows the piperazine moiety to serve as a powerful tool for optimizing Absorption, Distribution, Metabolism, and Excretion (ADME) profiles, transforming a biologically active but pharmacokinetically poor compound into a viable drug candidate.[1][3]

Therapeutic Applications and Structure-Activity Relationships (SAR)

The piperazine scaffold is a cornerstone in drugs across numerous therapeutic classes.[6][7] Its ability to interact with a wide range of biological targets underscores its "privileged" status.

Central Nervous System (CNS) Disorders

Piperazine derivatives are particularly prominent in neuropharmacology, largely due to their ability to interact with monoamine pathways.[8] Many CNS-active drugs feature an arylpiperazine moiety, which is key for targeting serotonin and dopamine receptors.[8][9]

-

Antipsychotics: Atypical antipsychotics like Aripiprazole and Clozapine utilize the piperazine ring to modulate dopamine (D2) and serotonin (5-HT) receptors.[1][8] The piperazine often acts as a linker between a larger aromatic system and another pharmacophoric element, with substitutions on the distal nitrogen fine-tuning receptor subtype selectivity and overall pharmacological profile.

-

Antidepressants and Anxiolytics: Drugs like Vortioxetine and Buspirone incorporate a piperazine ring to achieve specific interactions with serotonin receptors (e.g., 5-HT1A).[8][10] SAR studies often show that the nature of the aryl group attached to one nitrogen and the length and character of the side chain on the other are critical for potency and selectivity.[11] The basicity of the piperazine nitrogen is also crucial for forming a key salt bridge interaction with an aspartate residue in the receptor binding pocket.

Oncology

In cancer therapy, the piperazine moiety is a key component of many targeted therapies, particularly kinase inhibitors.

-

Kinase Inhibitors: The groundbreaking chronic myeloid leukemia drug, Imatinib, features a piperazine ring that significantly enhances its water solubility and oral bioavailability.[1] In this context, the piperazine's primary role is pharmacokinetic modulation. It projects a methyl group into a specific pocket of the Abl kinase domain, but its main contribution is improving the drug's ADME properties.[1] Many other kinase inhibitors have followed this design principle. The presence of the piperazine ring can also be crucial for enhancing cell permeability and achieving effective intracellular concentrations.[12]

Infectious Diseases

From its historical use as an anthelmintic to its inclusion in modern antibiotics, piperazine is vital in combating infectious diseases.[13][14]

-

Antiparasitics: Piperazine and its salts (citrate, adipate) function as GABA-receptor agonists in nematodes.[1][13] This leads to chloride ion influx, hyperpolarization of neuronal membranes, and subsequent flaccid paralysis of the parasite, allowing it to be expelled from the host's system.[1][15] This mechanism is selective because vertebrates primarily use GABA in the CNS, and the helminth GABA receptor isoform is distinct.[13]

-

Antibacterials: The piperazine ring is a common feature in the fluoroquinolone class of antibiotics, including Ciprofloxacin.[6] In these molecules, the piperazine at the C-7 position enhances the spectrum of activity, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. It is also thought to improve penetration into bacterial cells and influence interactions with the target enzymes, DNA gyrase and topoisomerase IV.

-

Antivirals and Antifungals: The piperazine scaffold has been repurposed and incorporated into novel compounds showing antiviral and antifungal activities.[6][16] For instance, Itraconazole, an antifungal, contains a piperazine linker.[6]

Protocol: Selective N-Monosubstitution of Piperazine

Selective monosubstitution is crucial for building complex, unsymmetrical molecules and is a common challenge in medicinal chemistry. [1]The use of a protecting group is the most reliable method.

Objective: To synthesize 1-(tert-butoxycarbonyl)-4-(arylmethyl)piperazine.

Causality: Direct reaction of piperazine with one equivalent of an electrophile often yields a mixture of mono- and di-substituted products that are difficult to separate. Protecting one nitrogen atom with a group like tert-butoxycarbonyl (Boc) ensures that the reaction occurs selectively at the other nitrogen. The Boc group can be easily removed later under acidic conditions without affecting most other functional groups.

Materials:

-

1-(tert-butoxycarbonyl)piperazine (N-Boc-piperazine)

-

Arylmethyl halide (e.g., Benzyl bromide)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add N-Boc-piperazine (1.0 eq), acetonitrile (to make a ~0.2 M solution), and potassium carbonate (2.0 eq).

-

Addition of Electrophile: While stirring the suspension at room temperature, add the arylmethyl halide (1.1 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material (N-Boc-piperazine) is consumed (typically 2-4 hours).

-

Workup - Quenching: Filter the reaction mixture to remove the solid potassium carbonate. Concentrate the filtrate under reduced pressure.

-

Workup - Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-Boc-N'-(arylmethyl)piperazine.

Protocol: Reductive Amination

Reductive amination is another powerful method for N-alkylation, particularly useful when starting with an aldehyde or ketone. [1] Objective: To synthesize a 1-alkyl-4-arylpiperazine.

Causality: This two-step, one-pot process first forms an iminium ion intermediate between the piperazine nitrogen and a carbonyl compound. This intermediate is then immediately reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB). STAB is preferred because it is less reactive towards the carbonyl starting material than other hydrides, reducing side reactions.

Materials:

-

1-Arylpiperazine

-

Aldehyde or Ketone (R-CHO or R-CO-R')

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the 1-arylpiperazine (1.0 eq) and the carbonyl compound (1.2 eq) in DCM. Add a catalytic amount of acetic acid (0.1 eq). Stir for 20-30 minutes at room temperature to facilitate iminium ion formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Workup - Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Drying and Concentration: Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by flash column chromatography or crystallization as required.

Conclusion and Future Perspectives

The piperazine moiety is an enduringly "privileged" scaffold in medicinal chemistry due to its unparalleled combination of desirable physicochemical properties and synthetic versatility. [1][17]Its ability to modulate solubility, bioavailability, and target binding has secured its place in a vast array of marketed drugs. From paralyzing parasites to fine-tuning receptor interactions in the brain and enabling targeted cancer therapies, the impact of this simple heterocycle is profound.

Looking forward, the application of piperazine is set to expand further. The integration of computational chemistry and machine learning will enable more precise predictions of how specific piperazine substitutions will affect ADME and pharmacodynamic properties. [1]Furthermore, novel synthetic methods, such as late-stage C-H functionalization, will provide access to previously unattainable piperazine analogs, opening new avenues for lead optimization and the discovery of next-generation therapeutics. [1]The piperazine ring, a classic building block, will undoubtedly remain a central element in the future of drug discovery.

References

A comprehensive list of all sources cited in this guide.

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing). [Link]

-

Piperazine. Wikipedia. [Link]

-

Piperazine based antimicrobial polymers: a review. RSC Advances (RSC Publishing). [Link]

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. [Link]

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. [Link]

-

Fused and Substituted Piperazines as Anticancer Agents: A Review. PubMed. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

-

The medicinal chemistry of piperazines: A review. PubMed. [Link]

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

-

Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

-

Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines. PubMed. [Link]

-

(PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. [Link]

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [Link]

-

Structures of anticancer piperazine derivatives of natural compounds. ResearchGate. [Link]

-

Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects. PubMed. [Link]

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry Europe. [Link]

-

Quipazine. Wikipedia. [Link]

-

Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. PubMed Central. [Link]

-

A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. PubMed. [Link]

-

Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Semantic Scholar. [Link]

-

The Science Behind CNS Drugs: The Role of Piperazine Derivatives. Dakota Pharm. [Link]

-

Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. PubMed. [Link]

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. Structure-activity relationship of three new piperazine derivates with anxiolytic-like and antidepressant-like effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Piperazine - Wikipedia [en.wikipedia.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. sarchemlabs.com [sarchemlabs.com]

- 16. Piperazine inhibits Anatid herpesvirus-1 infection by possible modulation of host cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Nexus of Bromophenyl and Piperazine: A Technical Guide to Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved drugs. Its unique physicochemical properties and synthetic versatility allow for the creation of diverse molecular architectures with a wide array of pharmacological activities. This technical guide delves into the synthesis, structure-activity relationships (SAR), and therapeutic potential of a specific, yet highly significant, class of these compounds: Ethyl 4-(4-bromophenyl)piperazine-1-carboxylate and its analogs. We will explore the synthetic rationale, provide detailed experimental protocols, and discuss the biological implications of this chemical scaffold, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics.